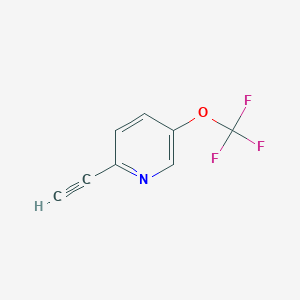

2-Ethynyl-5-(trifluoromethoxy)pyridine

Description

Significance of Pyridine (B92270) Heterocycles in Advanced Chemical Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic chemistry. Its derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to materials science. The nitrogen atom in the pyridine ring imparts a set of unique chemical properties that distinguish it from its carbocyclic analog, benzene (B151609). It renders the ring electron-deficient and provides a site for protonation and coordination with Lewis acids.

The pyridine nucleus is a common feature in numerous natural products, including vitamins and alkaloids, as well as a multitude of synthetic drugs. This prevalence is due to the pyridine ring's ability to engage in various biological interactions and its synthetic versatility, which allows for the introduction of diverse functional groups around the core structure. The development of advanced synthetic methods, such as cross-coupling reactions, has further expanded the accessibility and utility of complex pyridine derivatives in chemical synthesis.

The Trifluoromethoxy Group: A Pseudohalogen Substituent with Unique Electronic and Conformational Influences

The trifluoromethoxy group (-OCF₃) is a highly valued substituent in medicinal and materials chemistry, often referred to as a "super-halogen" or "pseudohalogen" due to its electronic properties being similar to those of halogens. nih.gov Its incorporation into organic molecules can dramatically alter their physicochemical characteristics. The -OCF₃ group is strongly electron-withdrawing, which can significantly influence the reactivity and electronic properties of the molecule to which it is attached. nih.govrsc.org

One of the key advantages of the trifluoromethoxy group is its high metabolic stability. mdpi.com The strong carbon-fluorine bonds resist metabolic degradation, a desirable trait in drug design. Furthermore, the -OCF₃ group is significantly more lipophilic than a methoxy (B1213986) group and even more so than a trifluoromethyl group, which can enhance a molecule's ability to permeate biological membranes. nih.govresearchgate.net In terms of conformation, the trifluoromethoxy group typically orients itself orthogonally to an adjacent aromatic ring, which can provide unique steric interactions beneficial for binding to biological targets. rsc.org

| Property | Description | Impact in Chemical Design |

|---|---|---|

| Electronic Effect | Strongly electron-withdrawing (inductive effect). rsc.org | Modulates reactivity, acidity/basicity, and electronic properties of the parent molecule. |

| Lipophilicity (Hansch π value) | High (π = +1.04). nih.gov | Increases solubility in nonpolar environments, potentially improving membrane permeability. researchgate.net |

| Metabolic Stability | Resistant to metabolic cleavage due to strong C-F bonds. mdpi.com | Enhances the in vivo half-life of drug candidates. |

| Conformation | Tends to be orthogonal to an adjacent aromatic ring. rsc.org | Provides specific steric bulk that can influence binding affinity and selectivity. |

Ethynyl (B1212043) Moieties in Organic Transformations: A Gateway to Structural Complexity

The ethynyl group (-C≡CH) is a versatile and highly reactive functional group in organic synthesis. ontosight.aiontosight.ai Its linear geometry and the presence of two π-bonds make it a valuable building block for constructing more complex molecular architectures. The terminal alkyne proton is weakly acidic, allowing for the formation of metal acetylides, which can act as potent nucleophiles in carbon-carbon bond-forming reactions.

Perhaps the most significant application of the ethynyl group is in transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Glaser, and Heck couplings. These reactions provide efficient pathways to connect the ethynyl-containing molecule to other organic fragments, enabling the synthesis of a wide range of compounds, including conjugated polymers, complex natural products, and pharmaceutical intermediates. The reactivity of the ethynyl group makes it a gateway to significant increases in structural complexity. ontosight.aiontosight.ai

Rationale for Investigating the Synergistic Effects of Ethynyl and Trifluoromethoxy Functionalities on the Pyridine Scaffold

The strategic placement of both an ethynyl group and a trifluoromethoxy group on a pyridine ring in "2-Ethynyl-5-(trifluoromethoxy)pyridine" creates a molecule with a unique combination of properties. The strong electron-withdrawing nature of the trifluoromethoxy group at the 5-position is expected to significantly influence the electron density of the entire pyridine ring. nih.gov This, in turn, can modulate the reactivity of the ethynyl group at the 2-position.

The electron-deficient nature of the pyridine ring, further enhanced by the -OCF₃ group, can affect the acidity of the ethynyl proton and the susceptibility of the triple bond to nucleophilic attack. nih.govacs.org This interplay of electronic effects provides a compelling reason for investigation. Researchers are interested in how these synergistic effects can be harnessed for novel synthetic transformations and for fine-tuning the properties of the resulting molecules for specific applications, such as in the development of new agrochemicals or pharmaceuticals where trifluoromethylpyridine moieties have already shown significant utility. nih.govresearchoutreach.org The ethynyl group serves as a versatile handle for further elaboration, allowing this highly functionalized pyridine core to be incorporated into larger, more complex structures. cymitquimica.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Ethynyl-5-(trifluoromethyl)pyridine (B1402803) | 379670-42-5 | C₈H₄F₃N | 171.12 chemicalbook.com |

| 5-Ethynyl-2-(trifluoromethyl)pyridine | 1196155-24-4 | C₈H₄F₃N | 171.12 cymitquimica.com |

| 2-Ethynylpyridine (B158538) | 1945-84-2 | C₇H₅N | 103.12 chemsynthesis.com |

| 2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine | 1782279-22-4 | C₁₀H₁₂FNSi | 193.29 chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-5-(trifluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c1-2-6-3-4-7(5-12-6)13-8(9,10)11/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUCMJIHSSICFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactivity and Derivatization of 2 Ethynyl 5 Trifluoromethoxy Pyridine

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne functionality is the primary site of reactivity in 2-ethynyl-5-(trifluoromethoxy)pyridine, participating in a wide array of transformations that enable the construction of complex molecular architectures.

While the Sonogashira coupling is a cornerstone of alkyne chemistry, the ethynyl moiety of this compound is also a competent partner in a variety of other palladium-catalyzed cross-coupling reactions, allowing for the formation of diverse carbon-carbon bonds.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides or triflates, can be adapted for terminal alkynes like this compound. youtube.com The typical pathway involves the hydroboration of the alkyne to generate a vinylborane (B8500763) intermediate. This intermediate can then be coupled with various aryl or heteroaryl halides. The electron-deficient nature of the 2-pyridyl ring, further accentuated by the trifluoromethoxy group, can make transmetalation a challenging step. nih.gov However, the use of specialized ligands and optimized reaction conditions can overcome these difficulties. nih.govresearchgate.net

For instance, the coupling of 2-pyridyl nucleophiles has been shown to be effective with catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands. nih.gov The reaction of lithium triisopropyl 2-pyridylboronates, prepared from the corresponding 2-halopyridine, with various aryl bromides and chlorides proceeds efficiently. nih.gov This methodology suggests that an in situ generated vinylboronate from this compound would be a viable substrate for coupling with a range of (hetero)aryl halides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridyl Boronates

| Catalyst System | Base | Solvent | Typical Substrates | Yield Range | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / Ligand 1* | KF | Dioxane | Aryl/Heteroaryl Bromides | 74-91% | nih.gov |

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/Water | Hetero(aryl) Boronic Acids/Esters | 5-89% | nih.gov |

*Ligand 1 refers to a specific phosphite or phosphine oxide ligand as described in the source.

The Kumada-Corriu coupling utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium, to form C-C bonds. wikipedia.org This reaction can be applied to this compound in two principal ways. First, the terminal alkyne can be converted into an alkynyl Grignard reagent (a nucleophile) by reaction with a suitable magnesium source like ethylmagnesium bromide. This alkynyl nucleophile can then be coupled with various aryl or vinyl halides. acs.org The second approach involves using a halo-pyridine derivative as the electrophile and coupling it with an aryl or vinyl Grignard reagent. researchgate.net

The coupling of 2-pyridyl Grignard reagents with aryl halides has been effectively promoted by palladium catalysts in conjunction with secondary phosphine oxide (SPO) ligands. researchgate.net Due to the high reactivity of Grignard reagents, the functional group tolerance of the Kumada coupling can be limited, as they are sensitive to acidic protons and reactive carbonyl groups. wikipedia.org

Table 2: Catalyst Systems for Kumada-Corriu Coupling of Pyridyl Nucleophiles

| Catalyst | Ligand | Solvent | Coupling Partner | Yield Range | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | (1-Ad)₂P(O)H | THF | Aryl/Heteroaryl Halides | 52-94% | researchgate.net |

| NiCl₂(dppp) | - | THF/Ether | Aryl/Vinyl Halides | Varies | wikipedia.orgorganic-chemistry.org |

The versatility of the ethynyl group extends to several other important cross-coupling reactions.

Stille Coupling: This reaction pairs an organotin reagent with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org this compound can be converted into an organostannane, such as 2-(tributylstannylethynyl)-5-(trifluoromethoxy)pyridine, which can then be coupled with a variety of electrophiles. libretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance of a wide range of functional groups. libretexts.orgjk-sci.com The primary drawback is the toxicity of tin compounds. wikipedia.org

Hiyama Coupling: The Hiyama coupling involves the reaction of organosilanes with organic halides, activated by a fluoride (B91410) source or a base. organic-chemistry.orgwikipedia.org The terminal alkyne of the title compound can be hydrosilylated to form a vinylsilane. This vinylsilane can then undergo palladium-catalyzed cross-coupling. Organosilanes are considered less toxic alternatives to organostannanes. mdpi.com

Negishi Coupling: This reaction utilizes an organozinc reagent, which couples with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The terminal alkyne can be converted to an alkynylzinc reagent. These reagents are generally more reactive than their boron or tin counterparts, often allowing for milder reaction conditions. organic-chemistry.org The development of stable, solid 2-pyridylzinc reagents has enhanced the utility of this method for pyridine-containing structures. nih.gov

The ethynyl group is an ideal handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgrsc.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild conditions. nih.govnih.gov Reacting this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would yield the corresponding triazole, a stable and versatile heterocyclic scaffold.

Table 3: CuAAC "Click" Reaction Overview

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Terminal Alkyne | Organic Azide | Copper(I) source (e.g., CuSO₄/NaAscorbate) | 1,4-disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions | wikipedia.orgnih.govnih.gov |

Beyond click chemistry, the alkyne can participate in other cycloaddition reactions. For example, the Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. wikipedia.orgyoutube.com While simple alkynes are often sluggish dienophiles, the electron-deficient nature of the pyridine (B92270) ring in this compound could enhance its reactivity toward electron-rich dienes, potentially leading to the formation of substituted pyridine-fused cyclohexadiene rings. rsc.org

The ethynyl group, activated by the electron-withdrawing pyridine ring, is susceptible to nucleophilic attack. This reactivity is characteristic of a Michael acceptor. mdpi.com Various nucleophiles, such as amines, thiols, or stabilized carbanions, can add across the carbon-carbon triple bond in a conjugate or Michael-type addition. nsf.gov

For example, primary and secondary amines can add to activated alkynes to form enamines or imines after tautomerization. libretexts.orgopenstax.org This reaction is often catalyzed by a base or can occur under thermal conditions. The regioselectivity of the addition is governed by the electronic properties of the pyridine ring, with the nucleophile typically attacking the carbon atom beta to the ring.

Hydrohalogenation and Related Functionalizations

The ethynyl group at the C-2 position of the pyridine ring is a versatile handle for a variety of functionalization reactions, including hydrohalogenation. The presence of the basic nitrogen atom within the pyridine ring plays a crucial role in this transformation.

In a mechanism distinct from the typical electrophilic addition to alkynes, the hydrohalogenation of 2-ethynylpyridines proceeds via a nucleophilic pathway. The reaction is initiated by the protonation of the pyridine nitrogen by a hydrohalic acid (HX, where X = Cl, Br, I), forming a pyridinium (B92312) salt. This salt formation significantly enhances the electrophilicity of the ethynyl group. The halide anion, acting as a nucleophile, is held in close proximity to the activated alkyne, facilitating its addition across the triple bond. This process typically yields 2-(2-haloethenyl)pyridine derivatives with high efficiency and often with notable stereoselectivity, favoring the Z-isomer. This method is effective for hydrochlorination, hydrobromination, and hydroiodination.

| Reagent | Product | Key Features |

| Hydrochloric Acid (HCl) | 2-(2-Chloroethenyl)-5-(trifluoromethoxy)pyridine | Efficient conversion via pyridinium salt formation. |

| Hydrobromic Acid (HBr) | 2-(2-Bromoethenyl)-5-(trifluoromethoxy)pyridine | Smooth reaction, providing the corresponding vinyl bromide. |

| Hydroiodic Acid (HI) | 2-(2-Iodoethenyl)-5-(trifluoromethoxy)pyridine | Excellent yields, affording the vinyl iodide derivative. |

| Hydrofluoric Acid (HF) | No reaction | While pyridinium salt formation occurs, the low nucleophilicity of the fluoride anion prevents the subsequent addition step. |

This interactive table summarizes the outcomes of hydrohalogenation reactions on the ethynyl group.

Beyond simple hydrohalogenation, the activated nature of the ethynyl group in the pyridinium intermediate allows for other related functionalizations. For instance, the introduction of an acetate (B1210297) group (hydroacetoxylation) can be achieved, although it may require anion exchange strategies due to the lower acidity of acetic acid.

Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy (OCF3) group at the C-5 position profoundly influences the chemical properties of the pyridine ring. Its stability, reactivity, and potential for modification are critical considerations in the synthesis of complex derivatives.

Nucleophilic Aromatic Substitution at the Trifluoromethoxylated Pyridine

The powerful electron-withdrawing nature of the trifluoromethoxy group, combined with the inherent electron deficiency of the pyridine ring, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). Nucleophilic attack is strongly favored at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). The stability of the anionic Meisenheimer intermediate, which is formed during the reaction, is enhanced by resonance structures that place the negative charge on the electronegative nitrogen atom. stackexchange.com

The OCF3 group at the C-5 position further activates the C-2 and C-6 positions towards nucleophilic attack by inductively withdrawing electron density. While the OCF3 group itself is a very poor leaving group and is not typically displaced in SNAr reactions, its electronic influence is critical. If a suitable leaving group (e.g., a halogen) were present at the C-2 or C-6 position, its displacement by a nucleophile would be significantly accelerated by the presence of the C-5 trifluoromethoxy substituent.

Strategies for OCF3 Group Modulation or Replacement

Direct cleavage or replacement of the highly stable trifluoromethoxy group is synthetically challenging. The C-O bond in aryl trifluoromethyl ethers is exceptionally strong, and the group itself is not a facile leaving group. However, strategies can be envisioned based on analogous transformations of other fluoroalkyl groups.

For instance, reductive cleavage protocols developed for C(sp²)–CF3 bonds, which utilize potent reducing systems like a combination of an alkoxide base and a silane, could potentially be adapted. acs.org Such methods often proceed through the formation of a radical anion intermediate. Given the electron-deficient nature of the 5-(trifluoromethoxy)pyridine ring, it could be susceptible to reduction to form such an intermediate, potentially leading to the cleavage of the C–OCF3 bond.

Another approach involves the complete transformation of the aromatic system. A one-pot mechanochemical method has been developed for the substitution of an aromatic amine group with an OCF3 substituent, proceeding through a pyridinium salt intermediate. nih.gov While this is a method for installation rather than removal, it highlights that transformations involving the OCF3 group on an aromatic core can be achieved under specific activating conditions that might destabilize the aromatic system.

Pyridine Ring Functionalization and Dearomatization

Direct modification of the pyridine ring, particularly through transition-metal-free methods, offers an efficient route to novel structures without the cost and toxicity associated with metal catalysts.

Transition-Metal-Free Derivatization Reactions

Transition-metal-free functionalization of pyridines often relies on activating the ring to make it more susceptible to nucleophilic attack. jiaolei.groupresearchgate.net This can be achieved by reacting the pyridine nitrogen with an electrophile, such as trifluoromethanesulfonic anhydride (B1165640) (Tf2O) or an acyl chloride, to form a highly electrophilic N-acyl- or N-sulfonylpyridinium salt. mdpi.commdpi.com

This activation strategy renders the C-2 and C-4 positions highly susceptible to the addition of a wide range of nucleophiles. mdpi.com For this compound, nucleophilic attack would be directed primarily to the C-4 and C-6 positions. The subsequent reaction pathway can lead to either dearomatization, resulting in stable dihydropyridine (B1217469) products, or a functionalization-rearomatization sequence. mdpi.comnih.gov

Radical Reactions for Pyridine Functionalization

The electron-deficient nature of the pyridine ring in this compound, accentuated by the trifluoromethoxy group, makes it a prime candidate for radical functionalization, particularly with nucleophilic radicals. nih.govnih.gov These reactions, often proceeding via Minisci-type mechanisms, typically favor addition at the positions ortho and para to the nitrogen atom (C2 and C4). However, with the C2 position already substituted, the C4 and C6 positions are the most probable sites of radical attack.

The regioselectivity of these additions can be influenced by the electronic character of the incoming radical. nih.gov Nucleophilic radicals will preferentially attack the most electron-poor positions, C4 and C6. In contrast, electrophilic radicals, such as the trifluoromethyl radical, may exhibit more complex regiochemical outcomes due to competing electronic demands. nih.gov

A variety of radical precursors can be employed for the functionalization of such electron-deficient pyridines. The generation of radicals from alkylsulfinate salts, for instance, provides a versatile method for the introduction of alkyl groups. nih.gov The reaction conditions, including solvent and pH, can also play a crucial role in directing the regioselectivity of the functionalization. nih.gov

Table 1: Plausible Radical Functionalization Reactions of this compound

| Radical Source | Radical Species | Probable Position of Attack | Potential Product |

| Sodium triflinate | •CF₃ | C3/C4 | 2-Ethynyl-3/4-trifluoromethyl-5-(trifluoromethoxy)pyridine |

| Isopropylsulfinate salt | •iPr | C4/C6 | 2-Ethynyl-4/6-isopropyl-5-(trifluoromethoxy)pyridine |

| tert-Butyl hydroperoxide | •tBu | C4/C6 | 4/6-tert-Butyl-2-ethynyl-5-(trifluoromethoxy)pyridine |

Photochemical Functionalization Approaches

The exploration of photochemical reactions offers a distinct avenue for the derivatization of this compound. While the pyridine ring itself can participate in photochemical cycloadditions, the reactivity of the ethynyl group also presents opportunities for light-induced transformations.

For instance, photochemical [2+2] cycloadditions between pyridines and alkenes have been reported, although the carbonyl groups of acetylpyridines have been shown to be more reactive than the pyridine ring in certain photoaddition reactions. nih.gov In the case of this compound, irradiation in the presence of an appropriate alkene could potentially lead to the formation of cyclobutene (B1205218) derivatives fused to the pyridine ring.

Furthermore, the ethynyl moiety can be a participant in photochemical processes. Phenylacetylene, for example, can undergo photochemical chlorination. youtube.com By analogy, it is conceivable that this compound could undergo photoadditions across the triple bond with suitable reagents under UV irradiation.

Table 2: Hypothetical Photochemical Reactions of this compound

| Reactant | Reaction Type | Potential Product |

| Ethylene | [2+2] Cycloaddition | 7-Ethynyl-4-(trifluoromethoxy)-2-azabicyclo[4.2.0]octa-1,3,5-triene |

| Maleic anhydride | [2+2] Cycloaddition | Fused cyclobutane (B1203170) derivative |

| Tetrachloromethane | Photoaddition to alkyne | 2-(1,2,2-Trichlorovinyl)-5-(trifluoromethoxy)pyridine |

Nucleophilic Dearomatization Strategies

Nucleophilic dearomatization represents a powerful strategy for converting flat, aromatic pyridines into three-dimensional, saturated, or partially saturated heterocyclic structures. nih.govnih.gov The successful application of this strategy to this compound is predicated on the activation of the pyridine ring by the electron-withdrawing trifluoromethoxy group. acs.org

Often, N-activation of the pyridine is a prerequisite for nucleophilic attack. This can be achieved by reaction with electrophiles such as chloroformates or triflic anhydride to form a highly electrophilic N-acyl- or N-sulfonylpyridinium salt. mdpi.com This activation significantly lowers the energy barrier for the addition of a nucleophile. A wide array of nucleophiles, including organometallic reagents, enolates, and silyl (B83357) ketene (B1206846) acetals, can then add to the activated pyridine, typically at the C2 or C4 position. mdpi.com

For this compound, nucleophilic attack would be expected to occur preferentially at the C4 or C6 positions of the activated pyridinium intermediate. The resulting dihydropyridine can then be isolated or further functionalized. For example, a copper-catalyzed asymmetric C-C bond-forming dearomatization has been demonstrated for pyridines, leading to enantiomerically enriched 1,4-dihydropyridines. nih.govacs.org

Table 3: Potential Nucleophilic Dearomatization Reactions of this compound

| Activating Agent | Nucleophile | Probable Site of Attack | Potential Product |

| Methyl chloroformate | Phenylmagnesium bromide | C4/C6 | 1-Carbomethoxy-4/6-phenyl-2-ethynyl-5-(trifluoromethoxy)-1,4/1,6-dihydropyridine |

| Trifluoroacetic anhydride | Silyl enol ether of acetone | C4 | 4-Acetonyl-2-ethynyl-5-(trifluoromethoxy)-1-trifluoroacetyl-1,4-dihydropyridine |

| Copper(I) catalyst / Chiral ligand / Silane | Styrene | C4 | Enantiomerically enriched 4-phenethyl-2-ethynyl-5-(trifluoromethoxy)-1,4-dihydropyridine |

Computational and Theoretical Investigations of 2 Ethynyl 5 Trifluoromethoxy Pyridine

Quantum Chemistry Studies on Molecular Structure and Electronic Properties

Quantum chemistry calculations are instrumental in determining the three-dimensional structure and the distribution of electrons within a molecule. For 2-Ethynyl-5-(trifluoromethoxy)pyridine, these studies would reveal key geometric parameters and electronic features that govern its physical and chemical properties.

Molecular Structure: The geometry of this compound is defined by the pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, substituted with an ethynyl (B1212043) group at the 2-position and a trifluoromethoxy group at the 5-position. The pyridine ring itself is planar and aromatic. wikipedia.org The ethynyl group is linear, and its attachment to the pyridine ring is not expected to significantly distort the ring's planarity. The trifluoromethoxy group, however, introduces interesting conformational possibilities, which are discussed in more detail in the conformational analysis section.

Electronic Properties: The electronic nature of the pyridine ring is characterized by a conjugated system of six π-electrons, similar to benzene (B151609), but with a notable difference in electron density distribution due to the electronegative nitrogen atom. wikipedia.org This leads to a dipole moment and a slightly lower resonance stabilization energy compared to benzene. wikipedia.org The substituents further modulate this electronic landscape. The ethynyl group is generally considered to be weakly electron-withdrawing through an inductive effect, while the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. rsc.org This combined electron-withdrawing effect is anticipated to significantly influence the reactivity of the pyridine ring.

Natural bond orbital (NBO) analysis of related fluorinated pyridines has shown that substitution affects intramolecular charge delocalization and, consequently, the bond strengths within the ring. rsc.org For this compound, it is expected that the C-F bonds will be highly polarized, and the C-O bond of the trifluoromethoxy group will have a notable influence on the aromatic system.

Below is a table of predicted bond lengths for key bonds in this compound based on computational studies of similar molecules.

| Bond | Predicted Bond Length (Å) |

| C≡C (Ethynyl) | ~1.21 |

| C-C (Ring-Ethynyl) | ~1.43 |

| C-O (Ring-Trifluoromethoxy) | ~1.36 |

| O-CF₃ | ~1.38 |

| C-F | ~1.34 |

| C-N (Pyridine Ring) | ~1.34 |

| C-C (Pyridine Ring) | ~1.39 |

These are approximate values based on typical bond lengths in related structures from computational studies.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions, providing insights into transition states and reaction pathways. For this compound, DFT could be applied to understand a variety of potential transformations.

Reactions at the Ethynyl Group: The ethynyl group is a versatile functional handle for various coupling and cycloaddition reactions. DFT studies on the Sonogashira coupling of ethynylpyridines with aryl halides have elucidated the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. researchgate.netdigitellinc.com Such studies could be used to predict the optimal conditions and catalyst systems for coupling reactions involving this compound. Furthermore, the ethynyl group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrile oxides to form five-membered heterocyclic rings. nih.govresearchgate.netnih.govmdpi.com DFT calculations can predict the regioselectivity and stereoselectivity of these reactions, which are often influenced by the electronic nature of the substituents on the pyridine ring. nih.govresearchgate.netnih.govmdpi.com

Reactions on the Pyridine Ring: The trifluoromethoxy group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). DFT studies can be employed to investigate the mechanism of SNAr reactions, where a nucleophile displaces a leaving group (potentially the trifluoromethoxy group under certain conditions, though it is generally stable). acs.orgscribd.comchemistryworld.com The calculations would help in identifying the most susceptible positions for nucleophilic attack and the relative energies of the intermediates and transition states. DFT has been used to analyze the nucleophilicity of substituted pyridines, which would be relevant in predicting the reactivity of the nitrogen atom in this compound towards alkylating agents or in its role as a ligand in coordination chemistry. ias.ac.inresearcher.liferesearchgate.net

Conformational Analysis of Trifluoromethoxy-Substituted Heteroaromatics

The conformational preferences of the trifluoromethoxy group attached to an aromatic or heteroaromatic ring are a subject of considerable interest in computational chemistry. Unlike the methoxy (B1213986) group, which often prefers a planar conformation to maximize conjugation with the aromatic system, the trifluoromethoxy group typically adopts a non-planar, or orthogonal, conformation.

Studies on trifluoromethoxy-substituted benzenes and pyridines have shown that the most stable conformer is one where the C-O bond is in the plane of the ring, but the CF₃ group is rotated out of the plane, with one of the C-F bonds eclipsing the C-O bond. However, the energy barrier to rotation around the C(aryl)-O bond is generally low. For 4-trifluoromethoxypyridine, the rotational barrier is predicted to be less than 1 kcal/mol. researchgate.net This low barrier suggests that the trifluoromethoxy group is relatively free to rotate at room temperature.

The preference for a non-planar conformation is attributed to a combination of steric and electronic factors. The bulky CF₃ group experiences steric repulsion with the ortho-hydrogens of the ring in a planar arrangement. Electronically, the delocalization of the oxygen lone pairs into the aromatic π-system is less favorable for the trifluoromethoxy group compared to the methoxy group.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| Eclipsed | 0° | 0.0 |

| Orthogonal | 90° | < 1.0 |

Data based on computational studies of 4-trifluoromethoxypyridine. researchgate.net

Computational Predictions of Reactivity and Selectivity

Computational methods can provide valuable predictions about the reactivity and selectivity of this compound in various chemical reactions.

Reactivity: The presence of two strong electron-withdrawing groups, the ethynyl and trifluoromethoxy substituents, is expected to make the pyridine ring electron-deficient. This would render the ring less susceptible to electrophilic attack and more prone to nucleophilic attack. The nitrogen atom of the pyridine ring will also have its basicity reduced compared to unsubstituted pyridine.

Selectivity in Electrophilic Aromatic Substitution: Should an electrophilic substitution reaction occur, the directing effects of the substituents would determine the position of attack. The ethynyl group is a deactivating meta-director, while the trifluoromethoxy group is also a deactivating meta-director with respect to its position. The nitrogen atom in the pyridine ring is also deactivating and directs incoming electrophiles to the 3- and 5-positions. Considering these factors, electrophilic attack is highly disfavored.

Selectivity in Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack. The positions ortho and para to the electron-withdrawing trifluoromethoxy group and the nitrogen atom are the most likely sites for nucleophilic attack. Therefore, positions 2, 4, and 6 would be the most activated. Given the substitution pattern, a nucleophilic attack might be directed to the 4- or 6-positions. DFT calculations of the molecular electrostatic potential (MEP) and Fukui functions could provide a more quantitative prediction of the most electrophilic sites on the ring.

Reactivity of the Ethynyl Group: The ethynyl proton is expected to be acidic and can be readily removed by a base, facilitating its participation in coupling reactions. The electron-deficient nature of the pyridine ring may also influence the reactivity of the alkyne in cycloaddition reactions. Computational models like the distortion/interaction model can be used to predict the activation barriers and reaction rates for such cycloadditions. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could provide insights into its interactions with other molecules, including solvents, receptors, or other monomers in a material.

Intermolecular Interactions: The fluorinated nature of the molecule suggests the possibility of specific intermolecular interactions, such as halogen bonding (with the fluorine atoms acting as halogen bond acceptors) and π-π stacking interactions involving the pyridine ring. researchgate.net MD simulations can be used to explore the preferred geometries and energies of these interactions in dimers or larger aggregates. The ethynyl group can also act as a hydrogen bond donor or participate in π-stacking.

Role in Complex Molecule Synthesis and Advanced Materials

2-Ethynyl-5-(trifluoromethoxy)pyridine as a Versatile Building Block in Heterocyclic Synthesis

The dual functionality of this compound, characterized by its ethynyl (B1212043) and trifluoromethoxy-substituted pyridine (B92270) moieties, renders it a highly versatile building block in the synthesis of a variety of heterocyclic structures. The ethynyl group serves as a reactive handle for numerous coupling reactions, most notably the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds. wikipedia.org This reaction is instrumental in constructing more complex molecular frameworks by coupling the pyridine core with various aryl or vinyl halides.

The synthesis of this compound itself is anticipated to proceed via a Sonogashira coupling reaction, starting from a halogenated precursor such as 2-chloro- or 2-bromo-5-(trifluoromethoxy)pyridine. This method is analogous to the well-established synthesis of 2-ethynyl-5-(trifluoromethyl)pyridine (B1402803) from 2-chloro-5-(trifluoromethyl)pyridine. nih.gov

The ethynyl group also readily participates in cycloaddition reactions. For instance, [3+2] cycloadditions with azides can yield triazole-substituted pyridines, while Diels-Alder reactions can lead to the formation of more complex fused ring systems. These reactions provide synthetic routes to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The trifluoromethoxy group, being a strong electron-withdrawing group, influences the reactivity of the pyridine ring and the ethynyl group, often enhancing the efficiency of these synthetic transformations.

Table 1: Potential Heterocyclic Synthesis Applications of this compound

| Reaction Type | Reactant | Potential Product | Significance |

|---|---|---|---|

| Sonogashira Coupling | Aryl Halide | Aryl-alkynyl-pyridine | C-C bond formation for complex scaffolds. wikipedia.org |

| [3+2] Cycloaddition | Organic Azide (B81097) | Triazolyl-pyridine | Synthesis of nitrogen-rich heterocycles. |

| Diels-Alder Reaction | Diene | Fused Pyridine System | Construction of polycyclic aromatic compounds. |

Integration into Advanced Organic Scaffolds and Chemical Probes

The unique structural features of this compound make it an attractive building block for the creation of advanced organic scaffolds and chemical probes. The rigid ethynyl linker can be used to construct linear and well-defined molecular architectures. This property is particularly valuable in the design of molecular wires, liquid crystals, and other functional organic materials.

In medicinal chemistry, the trifluoromethoxy-substituted pyridine motif is of significant interest. The trifluoromethoxy group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. By incorporating this building block, medicinal chemists can develop novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The pyridine nitrogen also provides a site for hydrogen bonding, which can be crucial for molecular recognition at the active sites of enzymes and receptors.

The ethynyl group can be further functionalized to attach fluorescent dyes, biotin (B1667282) tags, or other reporter groups, enabling the use of these scaffolds as chemical probes for studying biological processes. For example, a molecule containing the this compound core could be designed to bind to a specific protein, with the reporter group allowing for its visualization and tracking within a cell.

Precursor for Advanced Fluorinated Organic Materials

Fluorinated organic materials often exhibit unique and desirable properties, including high thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net this compound serves as a valuable precursor for the synthesis of such advanced materials.

The ethynyl group allows for polymerization through various mechanisms, including oxidative coupling and metathesis polymerization, to produce poly(pyridineacetylene)s. The resulting polymers, featuring a conjugated backbone and pendant trifluoromethoxy-substituted pyridine units, are expected to possess interesting optical and electronic properties. The trifluoromethoxy groups can impart desirable characteristics such as increased solubility in organic solvents and improved thermal stability.

Furthermore, this compound can be used as a monomer in the synthesis of more complex polymer architectures, such as copolymers and dendrimers. These materials could find applications in areas like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components in advanced coatings and composites. The presence of the fluorine-containing group is a key factor in tailoring the material's surface properties, such as hydrophobicity and oleophobicity.

Table 2: Potential Applications in Advanced Fluorinated Organic Materials

| Material Type | Synthetic Approach | Potential Properties | Potential Applications |

|---|---|---|---|

| Conjugated Polymers | Oxidative Coupling of Ethynyl Group | Thermal Stability, Electronic Conductivity | Organic Electronics (OLEDs, OPVs) |

| Fluorinated Copolymers | Co-polymerization with other monomers | Tunable Surface Properties, Chemical Resistance | Advanced Coatings, Membranes |

| Dendrimers | Convergent or Divergent Synthesis | Defined Nanostructure, High Functionality | Drug Delivery, Catalysis |

Applications in Ligand Design and Coordination Chemistry

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it a valuable component in the design of ligands for coordination chemistry. The electronic properties of the pyridine ring, influenced by the electron-withdrawing trifluoromethoxy group and the ethynyl substituent, can be fine-tuned to modulate the properties of the resulting metal complexes.

Ligands incorporating this moiety can be used to synthesize a wide range of coordination compounds, from discrete mononuclear complexes to extended metal-organic frameworks (MOFs). The ethynyl group can also be used as a secondary coordination site or as a point of attachment for further functionalization of the ligand.

These metal complexes could have applications in catalysis, where the electronic nature of the ligand can influence the catalytic activity and selectivity of the metal center. They may also exhibit interesting photophysical properties, making them suitable for use in sensing, imaging, and as components in light-emitting devices. The trifluoromethoxy group can also enhance the stability and volatility of the metal complexes, which is advantageous for applications in materials science and chemical vapor deposition.

Future Research Trajectories and Synthetic Innovations

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized pyridine (B92270) derivatives often relies on multi-step sequences that may lack efficiency and generate considerable waste. Future research will likely focus on developing more direct, atom-economical, and environmentally benign methods to access 2-Ethynyl-5-(trifluoromethoxy)pyridine and its analogues.

Modern synthetic strategies such as late-stage C–H functionalization offer a promising alternative to traditional de novo ring construction or classical cross-coupling methods. rsc.org Direct C–H ethynylation of a pre-functionalized 5-(trifluoromethoxy)pyridine core could streamline the synthesis, avoiding the need for halogenated precursors. Furthermore, advancing green chemistry principles in established methods like the Sonogashira coupling is a key research trajectory. nih.govbiosynce.com This includes the use of greener solvents, recyclable catalysts, and milder reaction conditions to minimize the environmental impact. nih.govnih.gov The development of one-pot, multi-component reactions represents another frontier, where starting materials could be converged to form the target molecule with high efficiency. nih.gov

| Methodology | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Classical Cross-Coupling (e.g., Sonogashira) | Coupling of a 2-halo-5-(trifluoromethoxy)pyridine with a protected alkyne, followed by deprotection. wikipedia.org | Reliable and well-established. | Use of sustainable catalysts (e.g., non-precious metals), milder conditions, and recyclable systems. scirp.org |

| Direct C–H Ethynylation | Direct introduction of the ethynyl (B1212043) group onto the C2 position of the pyridine ring, bypassing the need for a halogen handle. rsc.org | High atom economy, reduced number of synthetic steps. | Development of highly regioselective catalysts and optimization of reaction conditions. |

| Multi-Component Reactions (MCRs) | A one-pot reaction where multiple starting materials combine to form the final product. nih.gov | High efficiency, procedural simplicity, and rapid generation of molecular diversity. | Designing novel MCRs that incorporate trifluoromethoxy and ethynyl functionalities. |

Exploration of Unconventional Reactivity Patterns

The interplay between the nucleophilic pyridine nitrogen, the reactive terminal alkyne, and the strongly electron-withdrawing trifluoromethoxy group (-OCF3) is expected to give rise to unique and potentially unconventional reactivity. The -OCF3 group is known to be a powerful electron-withdrawing substituent, which can significantly influence the electronic properties and metabolic stability of a molecule. nih.govbohrium.com

Future investigations should focus on how the -OCF3 group modulates the reactivity of the ethynyl moiety. For instance, its electron-withdrawing nature could influence the acidity of the terminal alkyne proton and affect its participation in cycloaddition reactions, such as [3+2] cycloadditions (click chemistry) or Diels-Alder reactions. The pyridine nitrogen itself can act as a catalytic site or a directing group, potentially leading to novel intramolecular transformations. Spontaneous polymerization of 2-ethynylpyridine (B158538) can occur through quaternization of the pyridine nitrogen, suggesting that this compound could be a monomer for novel ionic conjugated polymers with unique electronic properties. researchgate.net

| Reaction Type | Potential Outcome | Influence of the Trifluoromethoxy Group |

|---|---|---|

| Cycloaddition Reactions | Formation of novel triazole or other heterocyclic systems fused to the pyridine ring. | May alter the reaction kinetics and regioselectivity compared to non-fluorinated analogues due to modified electronic density of the alkyne. |

| Metal-Catalyzed Couplings | Serves as a versatile building block for more complex molecules. ontosight.ai | The strong inductive effect could influence the efficiency of oxidative addition steps in catalytic cycles. |

| Polymerization | Formation of novel functional polymers, potentially with high thermal stability and low dielectric constants. researchgate.net | The -OCF3 group could enhance polymer solubility, thermal stability, and confer specific optoelectronic properties. nasa.gov |

| Intramolecular Cyclization | Potential for novel ring-forming reactions, possibly triggered by the pyridine nitrogen. | Could influence the feasibility and pathway of cyclization by altering the electron density of the π-system. |

Advanced Applications in Materials Chemistry

The rigid, functionalized structure of this compound makes it an excellent candidate as a building block for advanced functional materials. Its linear ethynyl group can act as a rigid linker, while the pyridine nitrogen provides a coordination site for metals.

One promising area is the development of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). nih.govalfa-chemistry.com Using this compound as a linker could create frameworks with tailored pore environments, where the pyridine and trifluoromethoxy groups impart specific chemical properties, potentially leading to applications in gas storage, separation, or heterogeneous catalysis. rsc.orgrsc.org

In polymer chemistry, incorporating this monomer into polymer backbones could yield materials with desirable properties. The trifluoromethoxy group is known to enhance thermal stability, and lower the dielectric constant in polymers like polyimides, which is highly sought after for microelectronics applications. nasa.govacs.org The conjugated system formed from the ethynylpyridine unit could also lead to materials with interesting optical and electronic properties for use in organic electronics. ontosight.ai

| Material Class | Role of the Compound | Potential Properties and Applications |

|---|---|---|

| Covalent Organic Frameworks (COFs) | Organic Linker/Building Block | High surface area, permanent porosity, and functionalized pore surfaces for selective gas adsorption or catalysis. nih.gov |

| Metal-Organic Frameworks (MOFs) | Functional Ligand | Tunable frameworks where the pyridine nitrogen coordinates to metal centers, creating active sites for sensing or catalytic reactions. alfa-chemistry.com |

| Advanced Polymers | Functional Monomer | High-performance polymers with enhanced thermal stability, low dielectric constants, and specific optoelectronic properties for microelectronics or organic semiconductors. acs.org |

| Organic Semiconductors | Component in π-conjugated systems | Materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), with properties modulated by the electron-withdrawing groups. |

Synergistic Integration of Computational and Experimental Methodologies

To accelerate the discovery and optimization of the synthesis and applications of this compound, a close integration of computational and experimental approaches is essential. mdpi.com Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the molecule's fundamental properties before extensive lab work is undertaken. iiste.orgmdpi.com

Future research should leverage DFT to predict key parameters such as the molecule's geometry, electronic structure (e.g., HOMO-LUMO energy levels), and electrostatic potential. nih.govijcce.ac.ir These calculations can help rationalize its reactivity, predict the outcomes of unknown reactions, and guide the design of new synthetic pathways. ias.ac.in For materials science applications, computational modeling can be used to simulate the properties of hypothetical polymers or frameworks incorporating this molecule, allowing for the in silico screening of materials for specific functions, such as predicting binding affinities in COFs or charge transport properties in polymers. mdpi.commdpi.com This synergistic approach can de-risk experimental efforts, reduce resource consumption, and accelerate the innovation cycle.

| Computational Method | Predicted Property | Experimental Application |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, electrostatic potential map, vibrational frequencies. nih.gov | Predicting sites of electrophilic/nucleophilic attack, understanding reactivity, and interpreting spectroscopic data (IR, Raman). rsc.org |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra. ijcce.ac.ir | Guiding the design of optoelectronic materials by predicting their optical properties. |

| Molecular Dynamics (MD) | Conformational analysis, polymer chain packing, diffusion of small molecules in frameworks. | Designing polymers with specific morphologies, predicting the performance of COF/MOF materials for separation applications. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intra- and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). nu.edu.kz | Understanding crystal packing and the behavior of the molecule in condensed phases or within material structures. |

Q & A

Q. What are the preferred synthetic routes for 2-Ethynyl-5-(trifluoromethoxy)pyridine, and how do reaction conditions influence yield?

Q. How is the structure of this compound validated in synthetic workflows?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical:

- ¹H NMR : Ethynyl protons appear as a singlet near δ 3.1–3.3 ppm.

- ¹⁹F NMR : Trifluoromethoxy group shows a distinct triplet (δ -58 to -60 ppm, J = 8–10 Hz).

- X-ray crystallography confirms planarity of the pyridine ring and ethynyl geometry. FT-IR identifies C≡C stretching (~2100 cm⁻¹) and CF₃-O vibrations (1250–1300 cm⁻¹). LCMS (m/z [M+H]⁺) provides molecular weight confirmation .

Q. What are the typical reactivity patterns of this compound in medicinal chemistry?

- Methodological Answer : The ethynyl group participates in click chemistry (e.g., CuAAC with azides for bioconjugation) and Suzuki-Miyaura couplings for aryl/heteroaryl diversification. The trifluoromethoxy group enhances metabolic stability but can sterically hinder nucleophilic attacks. Reactivity screens should assess pH-dependent stability (e.g., in PBS at 4–37°C) and compatibility with common coupling partners .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, IC₅₀ protocols). Systematic approaches include:

- Meta-analysis of published IC₅₀ values with normalization to control compounds (e.g., CTEP for mGluR5 antagonism ).

- Free-energy perturbation (FEP) simulations to correlate structural modifications (e.g., CF₃O vs. CF₃ substitutions) with target binding.

- Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to confirm mechanism .

Q. How do steric and electronic effects of the trifluoromethoxy group influence catalytic cycles in coupling reactions?

- Methodological Answer : The CF₃O group’s strong electron-withdrawing nature accelerates oxidative addition but slows transmetallation in Pd-catalyzed reactions. Steric bulk from the trifluoromethoxy moiety can distort catalyst geometry, favoring monodentate ligands (e.g., PPh₃ over dppf). In situ XAFS spectroscopy tracks Pd oxidation states, while Hammett substituent constants (σₚ) quantify electronic effects. Reaction calorimetry identifies exothermic steps prone to decomposition .

Contradiction Analysis & Best Practices

- Contradiction : Conflicting yields in Sonogashira couplings (40–65%) across studies.

- Contradiction : Variable metabolic stability in hepatocyte assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.